molecular formula C17H17FN2 B11503337 1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole

1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole

Cat. No.: B11503337
M. Wt: 268.33 g/mol
InChI Key: WQNKRIKCGPUXGC-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which is known for its diverse biological and pharmacological activities Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Scientific Research Applications

Chemical Properties and Structure

1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole features a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of a fluorine atom and an isopropyl group enhances its lipophilicity and biological activity. The compound’s molecular formula is C16H17FN2, with a molecular weight of 270.32 g/mol.

Anticancer Applications

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit Indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion.

Case Study Data

CompoundTargetIC50 (µM)Reference
This compoundIDO1<0.003Zhang et al. (2021)
N-(3-(1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-4-bromo-1H-pyrrole-2-carboxamideIDO10.016Hamilton et al. (2021)

In vitro studies have shown that related compounds exhibit low nanomolar IC50 values against various cancer cell lines, indicating strong inhibitory effects on tumor growth.

Antimicrobial Effects

The compound has also been explored for its antimicrobial properties. Studies suggest that benzimidazole derivatives can exhibit potent antibacterial and antifungal activities.

Comparative Analysis of Antimicrobial Activity

CompoundActivityMIC (µg/mL)Reference
This compoundStaphylococcus aureus< 1PMC10609029
5-Fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-oneE. coli3.9–7.8PMC10020958

This compound demonstrates significant activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for developing new antimicrobial agents.

Neurological Applications

Recent studies have identified benzimidazole derivatives as potential positive allosteric modulators of the GABA-A receptor, which is crucial for regulating neuronal excitability and has implications in treating various neurological disorders.

Case Study Insights

A series of studies have shown that modifications to the benzimidazole structure can enhance metabolic stability and receptor affinity:

  • Molecular Docking Studies : These studies reveal that structural features of this compound facilitate interaction with the GABA-A receptor, suggesting potential therapeutic applications in anxiety and seizure disorders.

Research Applications

The compound's unique properties make it suitable for various research applications:

  • Fluorescent Probes : Its ability to detect metal ions makes it useful in biochemical assays.
  • Drug Development : The structural characteristics are being explored for designing novel therapeutics targeting cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:

Biological Activity

1-(4-Fluorobenzyl)-2-isopropyl-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H16FN3
  • Molecular Weight : 273.31 g/mol

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, notably through the induction of apoptosis.

  • Mechanism : The compound triggers apoptosis by disrupting mitochondrial membrane potential and releasing pro-apoptotic factors, leading to caspase activation and subsequent cell death .
  • IC50 Values : In studies involving different cancer cell lines, the compound demonstrated IC50 values in the micromolar range, indicating potent antiproliferative effects .

Antimicrobial Activity

The benzimidazole scaffold has also been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound possess significant activity against both bacterial and fungal strains.

  • Bacterial Inhibition : The minimum inhibitory concentration (MIC) values for various strains, including Staphylococcus aureus and Candida albicans, were reported to be as low as 4 µg/mL, suggesting strong antibacterial and antifungal properties .
  • Mechanism of Action : The antimicrobial activity is attributed to the ability of the compound to penetrate microbial membranes effectively, disrupting cellular functions .

GABA-A Receptor Modulation

Another area of interest is the modulation of GABA-A receptors. Compounds related to this compound have been identified as positive allosteric modulators (PAMs) of these receptors.

  • Research Findings : Studies indicate that these compounds enhance the receptor's response to GABA, potentially offering therapeutic benefits in treating anxiety and other neurological disorders .
  • Metabolic Stability : These derivatives exhibit improved metabolic stability compared to traditional GABA-A receptor modulators, reducing the risk of hepatotoxicity .

Case Studies

StudyFocusFindings
Refaat et al. (2023)Anticancer ActivityDemonstrated significant cytotoxicity against MDA-MB-231 cells with an IC50 of 3 µM.
Jang et al. (2023)Antimicrobial ActivityReported MIC values of 4 µg/mL against MRSA; strong antifungal activity against Candida albicans.
Lee et al. (2023)GABA-A ModulationIdentified as a PAM with enhanced metabolic stability; potential applications in anxiety disorders.

Properties

Molecular Formula

C17H17FN2

Molecular Weight

268.33 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-2-propan-2-ylbenzimidazole

InChI

InChI=1S/C17H17FN2/c1-12(2)17-19-15-5-3-4-6-16(15)20(17)11-13-7-9-14(18)10-8-13/h3-10,12H,11H2,1-2H3

InChI Key

WQNKRIKCGPUXGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F

Origin of Product

United States

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